molecular formula C7H7ClO3 B1293657 Methyl 5-(chloromethyl)-2-furoate CAS No. 2144-37-8

Methyl 5-(chloromethyl)-2-furoate

Cat. No.: B1293657
CAS No.: 2144-37-8
M. Wt: 174.58 g/mol
InChI Key: PWXMEBZOKUPCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chloromethyl)-2-furoate is an organic compound with the molecular formula C7H7ClO3. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloromethyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Scientific Research Applications

Methyl 5-(chloromethyl)-2-furoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

CMF can absorb through gloves and stain the skin a dark brown-black color. The health implications of dermal exposure are unclear, so it should be handled with caution .

Mechanism of Action

Target of Action

Methyl 5-(chloromethyl)-2-furoate is a complex organic compoundSimilar compounds, such as isothiazolinones, are known to be used as biocides in numerous personal care products and other industrial applications . They have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through electrophilic substitution . The presence of the chloromethyl group suggests that it could potentially act as an electrophile, reacting with nucleophilic sites on its target molecules.

Biochemical Pathways

For instance, isothiazolinones are known to disrupt the normal functioning of cells by oxidizing thiol-containing residues . This can lead to the disruption of various biochemical pathways within the cell.

Pharmacokinetics

Similar compounds are known to have high gi absorption .

Result of Action

Similar compounds are known to have cytotoxic and allergenic properties . This suggests that this compound could potentially have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)-2-furoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2-furoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-2-furoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 5-(hydroxymethyl)-2-furoate.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of this compound.

    Oxidation Reactions: Products include furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: Products include methyl 5-(hydroxymethyl)-2-furoate.

Comparison with Similar Compounds

    Methyl 2-furoate: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Methyl 5-(hydroxymethyl)-2-furoate: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    Furan-2,5-dicarboxylic acid: An oxidation product of methyl 5-(chloromethyl)-2-furoate, used in the production of biodegradable polymers.

Uniqueness: this compound is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of a wide range of derivatives and applications in various fields.

Properties

IUPAC Name

methyl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMEBZOKUPCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175706
Record name Methyl 5-(chloromethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-37-8
Record name Methyl 5-chloromethyl-2-furoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chloromethyl)-2-furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2144-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-(chloromethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(chloromethyl)-2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-(chloromethyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(chloromethyl)-2-furoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(chloromethyl)-2-furoate
Reactant of Route 4
Methyl 5-(chloromethyl)-2-furoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(chloromethyl)-2-furoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(chloromethyl)-2-furoate
Customer
Q & A

Q1: What is the structural characterization of Methyl 5-(chloromethyl)-2-furoate?

A1: While the provided abstracts lack specific spectroscopic data, we can deduce some information.

    Q2: What are the typical reactions this compound can undergo?

    A2: The chloromethyl group in this compound is a reactive site, making it a versatile building block in organic synthesis. It can undergo various nucleophilic substitution reactions.

    • Example 1: Reaction with hexamethylenetetramine followed by hydrolysis yields Methyl 5-formyl-2-furoate. []
    • Example 2: It can react with various benzyl chlorides, leading to the formation of 1-substituted benzyl-3(or 5)-(5-ethoxycarbonyl -2-furyl)-5(or 3)-phenylpyrazoles. []

    Q3: Has this compound been explored for biological activity?

    A3: While the provided research doesn't directly investigate this compound's biological activity, it serves as a precursor to derivatives tested for potential antiplatelet properties. [] The synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazole, using this compound as a starting material, highlights this approach. [] This suggests an interest in leveraging the compound's chemical structure to generate biologically active molecules.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.